N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is a complex organic compound notable for its potential applications in medicinal chemistry and material science. The compound features a unique structure that includes a benzenesulfonyl group and thiophene moieties, which contribute to its chemical properties and biological activities.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, where it is listed with detailed chemical information and synthesis methods. Its molecular formula is , reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The compound is classified as an amide due to the presence of the amide functional group in its structure. It also falls under the category of sulfonamides because of the benzenesulfonyl group, which is often associated with antibacterial properties.
The synthesis of N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide typically involves multi-step organic reactions. One common method includes:
The reactions may require specific catalysts or conditions such as temperature control and inert atmosphere to prevent unwanted side reactions. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are often employed to confirm the structure of the synthesized compound.
The molecular structure of N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can be represented through various notations:
CC(C(=O)NCCO)(C1=CC=C(S(=O)(=O)C2=CC=CS2)C=C1)N(=O)=O
InChI=1S/C16H20N2O4S/c1-10(12-8-6-7-9-12)14(18)17-11(13-15(19)20)21(22)23/h6-9H,1-5H3,(H,17,19)(H,18,20)(H,22,23)
The molecular weight of this compound is approximately . The structural arrangement includes a central ethylene diamine core flanked by a benzenesulfonyl group and a thiophene ring, contributing to its unique chemical behavior.
N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide can participate in several chemical reactions:
These reactions typically require specific conditions such as pH adjustment or temperature control to optimize yields and minimize by-products.
The mechanism of action for N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide is not fully elucidated but is hypothesized based on its structural components. The sulfonamide group may inhibit bacterial dihydropteroate synthase, while the thiophene moiety could interact with biological targets through π-stacking or hydrogen bonding.
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial activity, potentially making this compound useful in developing new antibiotics.
N'-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N-(2-hydroxyethyl)ethanediamide has potential applications in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: